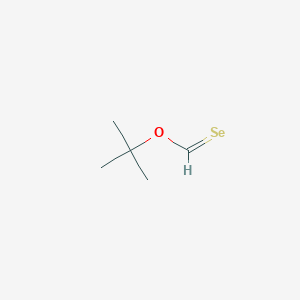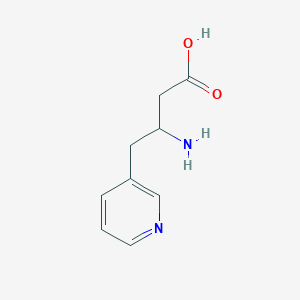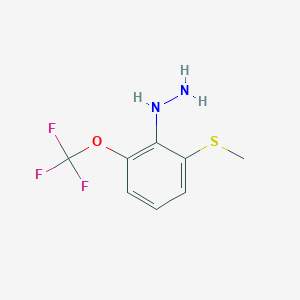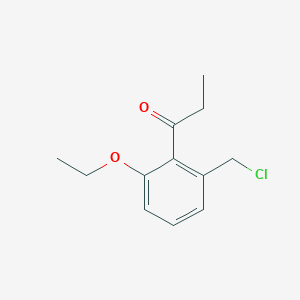
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one typically involves multiple steps. One common method starts with the ethylation of a phenol derivative to introduce the ethoxy group. This is followed by chloromethylation using formaldehyde and hydrochloric acid. The final step involves the formation of the propanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
科学研究应用
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The ethoxy group and propanone backbone contribute to the compound’s overall reactivity and stability, influencing its behavior in different chemical environments.
相似化合物的比较
Similar Compounds
Phenylacetone: Similar in structure but lacks the chloromethyl and ethoxy groups.
1-Phenyl-2-propanone: Another related compound with a simpler structure.
Thiophene derivatives: These compounds share some reactivity patterns but have a different core structure.
Uniqueness
1-(2-(Chloromethyl)-6-ethoxyphenyl)propan-1-one is unique due to the presence of both the chloromethyl and ethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
属性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)-6-ethoxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-10(14)12-9(8-13)6-5-7-11(12)15-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI 键 |
TUXNVAOUJKPGDN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=CC=C1OCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)
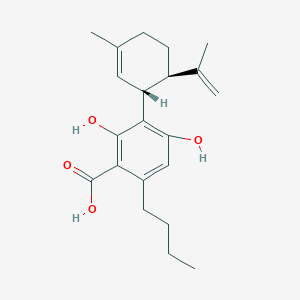


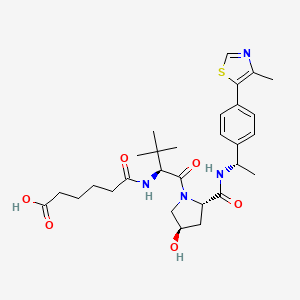
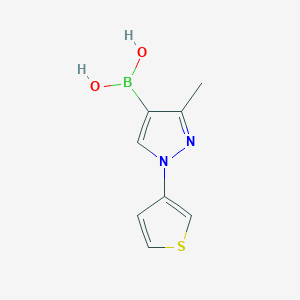
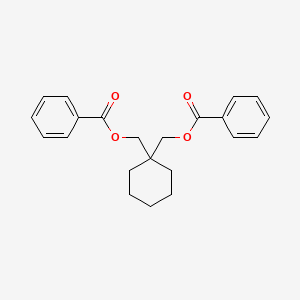
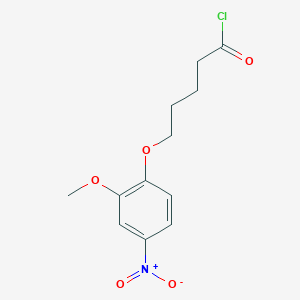
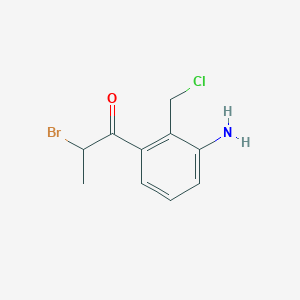
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
